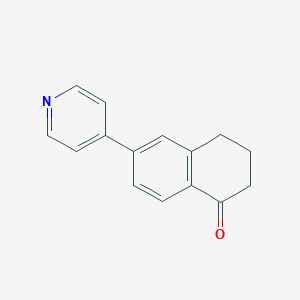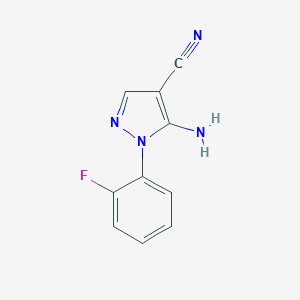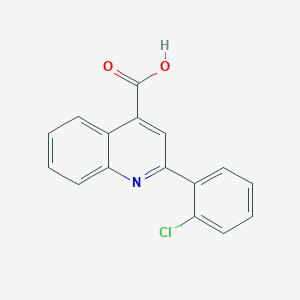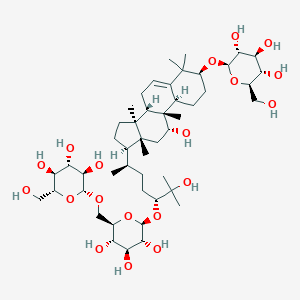
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one
描述
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one can modulate the expression of various genes involved in inflammation and cancer. It has also been reported to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the growth of cancer cells and induce cell death.
实验室实验的优点和局限性
One advantage of using 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. It also exhibits anti-inflammatory and anti-cancer activities, making it a potential candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
未来方向
There are numerous future directions for the research on 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one. One potential direction is the investigation of its use in drug development for the treatment of inflammatory and cancerous conditions. Another direction is the optimization of its use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in other fields such as organic solar cells.
科学研究应用
The potential applications of 6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one in scientific research are numerous. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been studied for its potential use in organic solar cells.
属性
CAS 编号 |
169192-55-6 |
|---|---|
产品名称 |
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one |
分子式 |
C15H13NO |
分子量 |
223.27 g/mol |
IUPAC 名称 |
6-pyridin-4-yl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H13NO/c17-15-3-1-2-13-10-12(4-5-14(13)15)11-6-8-16-9-7-11/h4-10H,1-3H2 |
InChI 键 |
PKOYOHBPSGHGFC-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)C3=CC=NC=C3)C(=O)C1 |
规范 SMILES |
C1CC2=C(C=CC(=C2)C3=CC=NC=C3)C(=O)C1 |
同义词 |
6-(pyridin-4-yl)-3,4-dihydronaphthalen-1(2H)-one |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)


![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)





